4-Ethoxy-6-methoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-6-methoxycoumarin is a synthetic derivative of coumarin, a fragrant organic compound belonging to the benzopyrone chemical class. Coumarins are known for their diverse biological activities and are widely used in the pharmaceutical, cosmetic, and food industries. The structural uniqueness of this compound, characterized by the presence of ethoxy and methoxy groups, contributes to its distinct chemical and biological properties.
Mechanism of Action
Target of Action
Coumarins, the class of compounds to which 4-ethoxy-6-methoxycoumarin belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Coumarins are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
This compound is then cyclized by the action of the enzyme coumarate:CoA ligase (CCL) to form coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .
Pharmacokinetics
Coumarins are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Coumarins are known to have numerous biological and therapeutic properties, including potential treatment for various ailments, including cancer, metabolic, and degenerative disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the synthesis and accumulation of coumarins, the class of compounds to which this compound belongs, are the result of plant–environment interactions that are affected by environmental and individual factors .
Biochemical Analysis
Biochemical Properties
For instance, coumarins have been found to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .
Cellular Effects
The cellular effects of 4-Ethoxy-6-methoxycoumarin are not well-documented. Coumarins are known to influence cell function in several ways. For example, some coumarins have been found to modulate cell signaling pathways and affect gene expression .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that coumarins can exhibit changes in their effects over time, including changes in stability and degradation .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Coumarins are known to interact with various transporters and binding proteins .
Subcellular Localization
It is known that the localization of coumarins can affect their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-6-methoxycoumarin typically involves the Pechmann condensation reaction, which is a well-known method for coumarin synthesis. The reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst. For this compound, the starting materials are 4-ethoxyphenol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is heated to promote the formation of the coumarin ring, followed by purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-6-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen or nitro groups onto the coumarin ring.
Scientific Research Applications
4-Ethoxy-6-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Research explores its potential as an anti-inflammatory and anticancer agent, leveraging its ability to interact with various biological targets.
Industry: In the cosmetic industry, it is used as a fragrance ingredient and a UV absorber in sunscreen formulations.
Comparison with Similar Compounds
7-Methoxycoumarin: Similar in structure but lacks the ethoxy group, leading to different chemical and biological properties.
6-Methylcoumarin: Contains a methyl group instead of an ethoxy group, affecting its reactivity and applications.
Dicoumarol: A naturally occurring anticoagulant with a different substitution pattern on the coumarin ring.
Uniqueness: 4-Ethoxy-6-methoxycoumarin is unique due to the presence of both ethoxy and methoxy groups, which confer distinct electronic and steric properties. These modifications enhance its fluorescence and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-11-7-12(13)16-10-5-4-8(14-2)6-9(10)11/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBUBXWSAKPMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.